Phenyl propyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

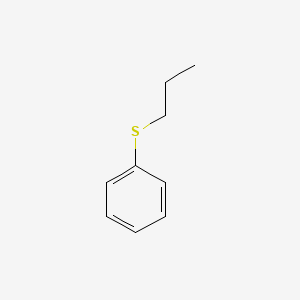

Structure

3D Structure

Properties

IUPAC Name |

propylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDLOBJQIJDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236328 | |

| Record name | Benzene, (propylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-79-3 | |

| Record name | (Propylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (propylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D272CA2KWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Propyl Sulfide: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propyl sulfide, an aryl sulfide compound, possesses a unique combination of properties stemming from its sulfur-bridged phenyl and propyl groups. This guide provides a comprehensive overview of its chemical and structural characteristics, synthesis methodologies, and reactivity. We delve into its spectroscopic signature, explore its applications as a versatile precursor in organic synthesis, and discuss critical safety and handling protocols. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the compound's utility and behavior in various chemical transformations.

Introduction

This compound, also known as (propylthio)benzene, belongs to the thioether family of organosulfur compounds. Its structure, featuring a sulfur atom linking an aromatic phenyl ring and an aliphatic propyl chain, imparts a distinct reactivity profile. The lone pairs of electrons on the sulfur atom allow for nucleophilic interactions, while the phenyl group influences the molecule's electronic properties.[1] This balance between aromatic and aliphatic character, coupled with the reactivity of the thioether linkage, makes this compound a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Molecular Structure and Physical Properties

The fundamental architecture of this compound dictates its physical and chemical behavior. Understanding its structural attributes is key to predicting its reactivity and handling requirements.

Molecular Structure

The structure of this compound is characterized by a benzene ring bonded to a sulfur atom, which is in turn attached to a propyl group.

Molecular Formula: C₉H₁₂S[2][3][4]

IUPAC Name: (Propylsulfanyl)benzene[2]

InChI: InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][2]

Diagram of this compound's Molecular Structure

A 2D representation of the this compound molecule.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. These properties are crucial for its handling, purification, and use in various applications.

| Property | Value | Reference |

| Molecular Weight | 152.26 g/mol | [1][2][3][4] |

| Boiling Point | 210–215 °C | [1] |

| Melting Point | -45 °C | [3][4] |

| Density | 0.9952 - 1.001 g/mL | [3][4] |

| Refractive Index | 1.555 - 1.5551 | [3][4] |

| logP (Octanol-Water) | 3.2 ± 0.1 | [1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale, purity, and available starting materials.

Nickel-Catalyzed Cross-Coupling

A modern and efficient method for the synthesis of aryl sulfides is the nickel-catalyzed cross-coupling of aryl halides with aliphatic thiols.[1] This approach offers mild reaction conditions and high yields.

Reaction Scheme:

Ar-X + HS-C₃H₇ → Ar-S-C₃H₇ + HX (where X = Cl, Br; Ar = aryl group)[1]

Experimental Protocol: Nickel-Catalyzed Synthesis

-

Reaction Setup: To a dry, inert-atmosphere glovebox, add NiCl₂(dppf) (5 mol%), BINAP (ligand), the aryl halide (1.0 equiv), and anhydrous DMF.

-

Addition of Thiol: Add 1-propanethiol (1.2 equiv) to the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and heat to 80°C with stirring.

-

Monitoring: Monitor the reaction progress by GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This method has been shown to achieve an 89% isolated yield for this compound, a significant improvement over traditional methods.[1]

Diagram of the Catalytic Cycle

A simplified representation of the nickel-catalyzed cross-coupling cycle.

Chemical Reactivity and Key Reactions

The reactivity of this compound is centered around the sulfur atom and the adjacent phenyl and propyl groups.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a cornerstone of its synthetic utility.

Oxidation to Phenyl Propyl Sulfoxide:

Controlled oxidation, for instance with hydrogen peroxide, yields phenyl propyl sulfoxide, a chiral molecule with applications in pharmaceuticals.[1]

C₆H₅-S-C₃H₇ + H₂O₂ → C₆H₅-SO-C₃H₇ + H₂O

Experimental Protocol: Oxidation to Sulfoxide

-

Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath and add a controlled amount of 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfoxide.

Further oxidation under more vigorous conditions will produce the corresponding sulfone.

Reduction of Phenyl Propyl Sulfoxide

The reverse reaction, the reduction of the sulfoxide back to the sulfide, can also be achieved. For instance, 3-phenylpropyl phenyl sulfoxide has been shown to be a challenging substrate for reduction using NaSH and HCl in an aqueous medium due to its hydrophobicity.[5]

Reactions Involving the Aromatic Ring

The phenyl group can undergo electrophilic aromatic substitution reactions, although the thioether group is a moderately activating, ortho-, para-directing group.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. |

| ¹³C NMR | Resonances for the six unique carbons of the phenyl ring and the three carbons of the propyl group.[2] |

| Mass Spectrometry (GC-MS) | A molecular ion peak at m/z = 152, corresponding to the molecular weight of the compound.[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-S stretching. |

Applications in Research and Drug Development

This compound and its derivatives serve as important building blocks in organic synthesis and have potential applications in drug discovery.

-

Precursor for Biologically Active Molecules: The ability to functionalize both the aromatic ring and the alkyl chain, along with the oxidation of the sulfur atom, allows for the synthesis of a diverse range of molecules with potential biological activity.

-

Chiral Sulfoxides: The oxidation of this compound to its corresponding sulfoxide creates a chiral center at the sulfur atom. Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis.[6]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

General Handling: Work in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[7] Use non-sparking tools to prevent ignition from electrostatic discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[7]

-

Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[7]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7] Firefighters should wear self-contained breathing apparatus.[7]

-

Spill Response: In case of a spill, remove all sources of ignition and evacuate personnel to a safe area.[7] Collect the spilled material and place it in a suitable, closed container for disposal.[7]

Conclusion

This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structural features and reactivity make it an important intermediate for the synthesis of a wide array of more complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- Vulcanchem. This compound - 874-79-3.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PHENYL N-PROPYL SULPHIDE. (2025-09-27).

- National Institutes of Health. This compound | C9H12S | CID 13407 - PubChem.

- ChemicalBook. PHENYL N-PROPYL SULPHIDE | 874-79-3.

- Stenutz. This compound.

- Taylor & Francis Online. Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). (2023-01-31).

- Taylor & Francis Online. NaSH-HCl mediated reduction of sulfoxides into sulfides under organic solvent-free reaction conditions. (2020-11-11).

Sources

- 1. This compound (874-79-3) for sale [vulcanchem.com]

- 2. This compound | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHENYL N-PROPYL SULPHIDE | 874-79-3 [amp.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemicalbook.com [chemicalbook.com]

Phenyl propyl sulfide CAS number 874-79-3

An In-depth Technical Guide to Phenyl Propyl Sulfide (CAS 874-79-3) for Advanced Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 874-79-3), a member of the aryl sulfide family, is a versatile chemical intermediate with growing significance in synthetic organic chemistry and medicinal chemistry. Characterized by a sulfur atom bridging a phenyl group and a propyl chain, its unique electronic and structural properties make it a valuable building block for more complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, delving into its core physicochemical properties, contrasting classical and modern catalytic synthesis methodologies, exploring its applications as a synthetic precursor, and outlining critical safety and handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Introduction to this compound

Aryl thioethers are a privileged structural motif in a vast array of functional molecules, from high-performance polymers to life-saving pharmaceuticals.[2][3] Their importance stems from the unique properties conferred by the sulfur atom, which can engage in various chemical transformations and modulate the electronic and steric profile of a molecule. This compound, with the chemical formula C₉H₁₂S, serves as a quintessential example of a simple alkyl-aryl sulfide.[1][4][5][6] Its structure offers a balance of hydrophobicity from the phenyl and propyl groups and nucleophilicity at the sulfur center, making it an ideal substrate for studying and optimizing synthetic reactions.[1] This guide aims to be a definitive resource for professionals, providing the in-depth knowledge required for the effective synthesis, handling, and strategic application of this compound in advanced research and development settings.

Physicochemical Properties and Structural Analysis

The utility of this compound in experimental design is rooted in its distinct physical and chemical characteristics. The thioether linkage is the molecule's reactive center, with the sulfur atom's lone pairs of electrons enabling nucleophilic interactions and its capacity for oxidation to sulfoxides and sulfones offering a pathway to modulate polarity and biological activity.[1][7]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 874-79-3 | [1][4][5] |

| Molecular Formula | C₉H₁₂S | [1][4][5][6] |

| Molecular Weight | 152.26 g/mol | [1][4][5][6] |

| Boiling Point | 210–220 °C | [1][4][5] |

| Melting Point | -45 °C | [4][5][6] |

| Density | 0.995–1.001 g/mL | [4][6] |

| Refractive Index (n_D) | ~1.555 | [4][5] |

| Synonyms | (Propylthio)benzene, Propyl phenyl sulfide | [5][8] |

Spectroscopic Profile for Structural Verification

For unambiguous identification, a combination of spectroscopic techniques is essential. Based on the structure of this compound, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum should feature distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons are expected to appear in the downfield region (δ ≈ 7.0-7.5 ppm). The propyl chain should exhibit three signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-), typically appearing further downfield in the aliphatic region due to the deshielding effect of the sulfur atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and three distinct signals for the three unique carbon atoms of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and aromatic C=C bond vibrations (in the 1450-1600 cm⁻¹ region). The C-S stretching vibration is typically weak and appears in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value of approximately 152, corresponding to the molecular weight of the compound.[9] Common fragmentation patterns would include the loss of propyl or thiophenyl fragments.

Synthesis Methodologies: From Classical to Catalytic Frontiers

The construction of the C-S bond in this compound can be achieved through several routes. The choice of method often depends on the desired scale, yield, and tolerance for specific reaction conditions.

Classical Approach: Alkylation of Thiophenol

The most traditional and straightforward synthesis involves the nucleophilic substitution reaction between thiophenol and a suitable propyl halide. This method relies on the deprotonation of thiophenol with a base to form the highly nucleophilic thiophenolate anion, which then displaces the halide from the propylating agent in an Sₙ2 reaction.

Experimental Protocol 3.1.1: Synthesis of this compound via Thiophenol Alkylation

This protocol is adapted from a general procedure for the alkylation of aryl thiols.[10]

-

Reaction Setup: To a solution of sodium hydroxide (1.1 equivalents) in ethanol (10 mL per 10 mmol of thiophenol), add thiophenol (1.0 equivalent) at room temperature.

-

Thiophenolate Formation: Stir the mixture for 5-10 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Alkylation: Add n-propyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water (10 volumes). Extract the aqueous solution with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.[10]

Modern Approach: Nickel-Catalyzed Cross-Coupling

Recent advances in catalysis have provided more efficient and versatile methods for C-S bond formation. A notable breakthrough is the nickel-catalyzed aryl exchange reaction, which couples aryl halides with aliphatic thiols under mild conditions, achieving high yields.[1] This approach offers significant advantages over traditional methods, including broader substrate scope and improved functional group tolerance.

The catalytic cycle is believed to proceed through three key stages:

-

Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

-

Transmetalation: The thiolate transfers from a coordinating species to the nickel center.

-

Reductive Elimination: The C-S bond is formed, releasing the this compound product and regenerating the Ni(0) catalyst.[1]

Systematic optimization of this catalytic system has demonstrated the critical role of each component in maximizing yield.

| Parameter | Optimal Value | Impact on Yield (%) | Reference |

| Catalyst Loading | 5 mol% NiCl₂(dppf) | +38% | [1] |

| Ligand | BINAP | +27% | [1] |

| Temperature | 80 °C | +15% | [1] |

| Solvent | DMF | +22% | [1] |

The use of the BINAP ligand was found to be particularly effective, as it enhances the oxidative addition step while suppressing undesirable side reactions like β-hydride elimination, leading to an isolated yield of 89% for this compound.[1]

Applications in Research and Development

This compound is more than a simple chemical; it is a strategic starting point for creating molecular diversity.

Role as a Synthetic Intermediate

The true value of this compound in research lies in its capacity for further functionalization. The thioether linkage is readily oxidized to produce the corresponding sulfoxide and sulfone.[7] This transformation is critical in medicinal chemistry as it dramatically alters the compound's properties:

-

Polarity and Solubility: Oxidation increases polarity, which can be used to fine-tune the solubility and pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding: The sulfoxide and sulfone moieties are strong hydrogen bond acceptors, a feature that can be exploited to enhance binding affinity to biological targets.

-

Stereochemistry: Oxidation of the prochiral sulfide to a sulfoxide creates a chiral center, allowing for the synthesis of stereospecific molecules.

Relevance in Medicinal Chemistry and Drug Discovery

Sulfur-containing compounds are integral to the pharmaceutical landscape.[11] Thioether scaffolds are present in a wide range of approved drugs, valued for their metabolic stability and ability to form key interactions with protein targets.[3] While this compound itself is not an active pharmaceutical ingredient, it serves as an excellent scaffold for several reasons:

-

Fragment-Based Drug Design (FBDD): Its simple structure is ideal for use in FBDD screening to identify initial hit compounds.

-

Library Synthesis: The phenyl ring and propyl chain can be easily modified, and the sulfur atom provides a reliable handle for further reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The thioether linkage can act as a bioisostere for other functional groups, such as an ether or a methylene group, to optimize a lead compound's properties.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety and environmental protection.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

The compound is also noted to have a strong, unpleasant odor (stench).

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

-

Inert Atmosphere: For synthesis and long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the sulfide.[1]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant neoprene gloves, safety glasses or goggles, and a lab coat.[1][8]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

First Aid and Disposal

-

In case of contact: If skin contact occurs, wash immediately with soap and plenty of water.[8] For eye contact, rinse cautiously with water for at least 15 minutes.[8]

-

If swallowed: Rinse mouth and call a poison control center or doctor immediately. Do not induce vomiting.[8]

-

Spills: Absorb spills with an inert material and collect for disposal. Prevent entry into drains and waterways.[8]

-

Disposal: Dispose of waste materials and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound (CAS 874-79-3) is a foundational building block in organic synthesis. While its classical synthesis is straightforward, modern catalytic methods have significantly improved the efficiency and accessibility of this and related aryl sulfides. Its true potential is realized in its role as a versatile intermediate, where the tunable properties of the thioether linkage can be exploited to build molecular complexity and modulate function, particularly in the context of drug design and discovery. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to incorporate this valuable compound into their research programs.

References

-

ChemBK. (n.d.). Fenyl-propylsulfid. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C9H12S | CID 13407. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

-

Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

Sources

- 1. This compound (874-79-3) for sale [vulcanchem.com]

- 2. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04627H [pubs.rsc.org]

- 3. benthamscience.com [benthamscience.com]

- 4. chembk.com [chembk.com]

- 5. PHENYL N-PROPYL SULPHIDE | 874-79-3 [amp.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. Thioanisole - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 11. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl propyl sulfide molecular weight and formula

An In-Depth Technical Guide to Phenyl Propyl Sulfide (C₉H₁₂S)

Abstract

This compound, an aryl thioether with the chemical formula C₉H₁₂S, serves as a pivotal molecule in synthetic organic chemistry and as a structural motif in materials science.[1][2][3][4] This guide provides an in-depth examination of its core chemical and physical properties, advanced synthesis protocols with mechanistic considerations, spectroscopic characterization, and critical safety protocols. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Core Molecular and Physicochemical Profile

This compound, also known as (propylthio)benzene, possesses a molecular weight of 152.26 g/mol .[1][2][3][4][5] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, imparts a unique balance of hydrophobicity and polarizability, making it a valuable substrate in catalytic transformations.[2] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂S | [1][2][3][4][5] |

| Molecular Weight | 152.26 g/mol | [1][2][3][4][5] |

| CAS Number | 874-79-3 | [1][3][4][5] |

| Appearance | Liquid | N/A |

| Density | 0.99 - 1.001 g/cm³ | [3][4][5] |

| Melting Point | -45°C | [3][4][5] |

| Boiling Point | 219.5 - 222.6°C at 760 mmHg | [3][5] |

| Flash Point | 87.2°C | [3] |

| Refractive Index | ~1.555 | [3][4][5] |

| LogP (Octanol-Water) | 3.19 | [3] |

Synthesis and Mechanistic Insights: A Modern Approach

While traditional methods for synthesizing aryl sulfides, such as Ullmann-type couplings, are effective, they often require harsh conditions. A significant advancement is the use of Nickel-catalyzed cross-coupling reactions, which proceed under milder conditions with improved yields.[2]

Expertise in Practice: Why a Nickel-Catalyzed System?

The choice of a Nickel catalyst, specifically a complex like NiCl₂(dppf), is deliberate. Nickel is more earth-abundant and cost-effective than palladium, a common alternative. More importantly, its catalytic cycle is highly efficient for C-S bond formation. The selection of a bidentate phosphine ligand, such as BINAP, is critical; it enhances the stability and reactivity of the nickel center, promoting the rate-determining reductive elimination step while suppressing unwanted side reactions like β-hydride elimination.[2] This strategic combination allows for high selectivity and yields, reaching up to 89% for this compound.[2]

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

This protocol describes a robust method for the synthesis of this compound from thiophenol and a propyl halide.

Materials:

-

Thiophenol

-

1-Bromopropane

-

Nickel(II) chloride-dppf complex (NiCl₂(dppf))

-

BINAP ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent oxidation of the thiol and catalyst.

-

Reagent Addition: To the flask, add NiCl₂(dppf) (5 mol%) and BINAP (7.5 mol%).

-

Solvent and Base: Add anhydrous DMF as the solvent, followed by sodium tert-butoxide (1.5 equivalents).

-

Nucleophile Addition: Add thiophenol (1.0 equivalent) to the mixture via syringe.

-

Electrophile Addition: Add 1-bromopropane (1.2 equivalents) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. A multi-faceted spectroscopic approach ensures a self-validating system, where data from orthogonal techniques collectively confirm the structure.

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons on the phenyl ring (typically in the 7.2-7.5 ppm range) and three distinct sets of signals for the propyl chain: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the sulfur atom.

-

¹³C NMR (Carbon NMR): The spectrum will display signals for the inequivalent carbons of the phenyl ring and three distinct signals for the carbons of the propyl chain.[1]

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of 152.26 g/mol .[1] The fragmentation pattern provides further structural confirmation.

-

Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C=C stretching bands for the phenyl ring.

Applications in Research and Development

The utility of this compound extends beyond its identity as a discrete chemical entity.

-

Building Block in Organic Synthesis: As a functionalized thioether, it is a precursor for synthesizing more complex molecules. The sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in medicinal chemistry and materials science.

-

Model for Polymer Chemistry: It serves as a small-molecule analog for understanding the properties and reactivity of poly(phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance.[6] Research into the behavior of this compound can provide insights into the degradation and functionalization of PPS-based materials.[6]

-

Ligand Development: Thioethers are known to coordinate with transition metals. This compound and its derivatives can be explored in the development of novel ligands for catalysis.

Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety. The toxicological properties have not been fully investigated, and caution is advised.[7]

Handling:

-

Always work in a well-ventilated chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[2][8]

-

To prevent oxidation of the sulfur atom, handle and store the compound under an inert atmosphere, such as nitrogen or argon.[2]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[7][8]

| GHS Hazard Information | |

| Pictogram(s) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> |

| Signal Word | Warning |

| Hazard Statement(s) | Harmful if swallowed.[7] May cause skin and eye irritation. |

Disposal:

-

All waste containing this compound should be treated as hazardous chemical waste.

-

A recommended laboratory-scale neutralization method involves treating waste streams with a 3% hydrogen peroxide (H₂O₂) solution to oxidize the sulfide before disposal through an approved waste management facility.[2]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13407, this compound." PubChem, [Link].

-

LookChem. "PHENYL N-PROPYL SULPHIDE|874-79-3." LookChem, [Link].

-

Stenutz. "this compound." Stenutz, [Link].

-

NIST/TRC. "this compound." Web Thermo Tables (WTT), [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4131667, Phenyl propargyl sulfide." PubChem, [Link].

-

SpectraBase. "Phenyl 2-propynyl sulfide - Optional[1H NMR] - Spectrum." SpectraBase, [Link].

-

Royal Society of Chemistry. "The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure." RSC Publishing, [Link].

-

NIST. "Sulfide, phenyl 3-phenylpropyl." NIST WebBook, [Link].

-

Organic Syntheses. "phenyl vinyl sulfide." Organic Syntheses, [Link].

-

Royal Society of Chemistry. "The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure." RSC Publishing, [Link].

Sources

- 1. This compound | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (874-79-3) for sale [vulcanchem.com]

- 3. PHENYL N-PROPYL SULPHIDE|874-79-3|lookchem [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. PHENYL N-PROPYL SULPHIDE | 874-79-3 [amp.chemicalbook.com]

- 6. specialchem.com [specialchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Phenyl Propyl Sulfide, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of phenyl propyl sulfide, with a particular emphasis on its boiling point. As a versatile thioether, understanding its physicochemical characteristics is paramount for its application in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing these properties and the practical methodologies for their accurate determination.

Introduction to this compound: A Molecule of Interest

This compound, also known as (propylthio)benzene, is an organosulfur compound belonging to the thioether family.[1][2] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.[1] Thioethers are crucial building blocks in the synthesis of various bioactive molecules, including antibacterial and antifungal agents.[3] The sulfur atom in this compound can be readily oxidized to sulfoxides and sulfones, further expanding its synthetic utility.[4]

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physical Properties of this compound

A thorough understanding of a compound's physical properties is the foundation of its practical application. The following table summarizes the key physical data for this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂S | [5][6] |

| Molecular Weight | 152.26 g/mol | [1][6] |

| Boiling Point | 210-215 °C | [1] |

| 222.6 °C at 760 mmHg | [7] | |

| 219.55 °C | [8][9] | |

| Melting Point | -45 °C | [5][7][8] |

| Density | 0.99 g/cm³ | [7] |

| 1.001 g/mL | [5] | |

| 0.9952 g/cm³ | [9] | |

| Refractive Index | 1.5551 | [7][8] |

| 1.555 | [5] | |

| Vapor Pressure | 0.15 mmHg at 25 °C | [7] |

| Flash Point | 87.2 °C | [7] |

In-Depth Analysis of the Boiling Point

The boiling point is a critical parameter that dictates the conditions required for purification by distillation and influences the choice of reaction solvents and temperatures. The reported boiling point of this compound shows some variation, which is common for organic compounds and can be attributed to differences in experimental conditions and purity of the sample.

Theoretical Considerations: Intermolecular Forces at Play

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] For this compound, the key intermolecular forces influencing its boiling point are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for nonpolar molecules and the nonpolar parts of polar molecules. The relatively large size and surface area of the phenyl and propyl groups in this compound contribute to significant London dispersion forces.

-

Dipole-Dipole Interactions: The C-S-C bond in thioethers has a slight dipole moment due to the difference in electronegativity between carbon and sulfur. These dipole-dipole interactions, while weaker than hydrogen bonds, contribute to a higher boiling point compared to nonpolar alkanes of similar molecular weight.

It is important to note that unlike alcohols, thiols and thioethers do not exhibit significant hydrogen bonding.[4] This is because the S-H bond is much less polar than the O-H bond, and the sulfur atom is less electronegative than oxygen.

The Effect of Pressure on Boiling Point

The boiling point of any liquid is highly dependent on the external pressure. As the pressure decreases, the boiling point also decreases. This relationship is fundamentally important for vacuum distillation, a technique often employed to purify high-boiling point compounds that might decompose at their atmospheric boiling point. The National Institute of Standards and Technology (NIST) provides critically evaluated data that shows the boiling temperature of this compound as a function of pressure, ranging from 220 K to 717 K over a pressure range of 2.44e-006 kPa to 3325.15 kPa.[11]

Experimental Determination of Boiling Point: A Self-Validating Protocol

Accurate determination of the boiling point is essential for compound characterization and purity assessment.[12][13] The following describes a robust, self-validating protocol for determining the boiling point of a liquid organic compound like this compound.

Principle of the Micro-Boiling Point Method

This method relies on observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure. A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats up, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary tube.[10] The temperature at which this occurs is the boiling point.

Detailed Experimental Protocol

-

Preparation:

-

Take a clean, dry fusion tube and add a small amount (a few drops) of this compound.

-

Prepare a capillary tube by sealing one end in a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[14]

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[10][14] The heating medium should be stirred to ensure uniform temperature distribution.[15]

-

-

Heating and Observation:

-

Heat the apparatus slowly and uniformly.[10]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. Note this temperature.

-

-

Cooling and Confirmation:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid. The principle here is that at the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

-

-

Validation and Repetition:

-

For a self-validating system, repeat the heating and cooling cycle at least two more times. The recorded boiling points should be consistent within a narrow range (e.g., ±0.5 °C). A wide range may indicate an impure sample.

-

Sources

- 1. This compound (874-79-3) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PHENYL N-PROPYL SULPHIDE|874-79-3|lookchem [lookchem.com]

- 8. PHENYL N-PROPYL SULPHIDE | 874-79-3 [amp.chemicalbook.com]

- 9. PHENYL N-PROPYL SULPHIDE | 874-79-3 [amp.chemicalbook.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. WTT- Under Construction Page [wtt-pro.nist.gov]

- 12. vernier.com [vernier.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. byjus.com [byjus.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physicochemical Characterization of Phenyl Propyl Sulfide: Melting Point and Density

Abstract

This technical guide provides a comprehensive framework for the precise and accurate determination of two critical physicochemical properties of phenyl propyl sulfide (CAS No. 874-79-3): its melting point and density. This compound, a member of the aryl sulfide family, serves as a valuable building block in synthetic chemistry, where its physical characteristics dictate reaction parameters, purification strategies, and final product quality.[1] This document moves beyond a simple recitation of values, offering detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Oscillating U-Tube Density Metrology. The methodologies are presented with an emphasis on the underlying scientific principles, system validation, and data integrity, ensuring that researchers, chemists, and drug development professionals can generate reliable and reproducible data essential for advanced applications.

Introduction to this compound: A Profile

This compound, also known as (propylthio)benzene, is an organosulfur compound with a distinct molecular architecture comprising a phenyl group bonded to a propyl chain via a sulfur atom.[1][2] This structure imparts a unique balance of hydrophobicity and polarizability, making it a versatile intermediate in organic synthesis.[1]

The accurate characterization of its fundamental physical properties is not a trivial academic exercise. In the context of drug discovery and development, precise physicochemical data—such as melting point and density—are paramount.[3][4][5][6] These parameters govern a molecule's behavior from synthesis and formulation to its pharmacokinetic profile, directly impacting bioavailability, absorption, and stability.[6][7] An erroneous value can lead to failed batches, irreproducible results, and significant delays in development timelines. This guide, therefore, establishes an authoritative basis for the measurement of these core properties.

Table 1: Chemical Identity and Known Properties of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound / (Propylthio)benzene | [2] |

| CAS Number | 874-79-3 | [2] |

| Molecular Formula | C₉H₁₂S | [2] |

| Molecular Weight | 152.26 g/mol | [1][2] |

| Melting Point | -45 °C | [3][8][9] |

| Density | ~0.995 g/cm³ @ 20-25 °C | [3][8][9] |

| Boiling Point | 210 - 223 °C | [3][4][9] |

Authoritative Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Given the sub-zero melting point of this compound (-45 °C), traditional capillary melting point apparatus is unsuitable. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this application. It offers unparalleled precision by measuring the heat flow into or out of a sample relative to a reference as a function of temperature.[10][11][12] The melting of a crystalline solid is an endothermic event, which is detected by the DSC as a distinct peak.

Causality of Method Selection

The choice of DSC is deliberate. Its high sensitivity allows for the use of very small sample sizes (1-15 mg), minimizing waste of valuable material.[10][13][14] Furthermore, its ability to operate over a wide temperature range, including cryogenic temperatures, is essential for this compound.[10][11] The technique provides not only the peak melting temperature but also the onset temperature of melting and the enthalpy of fusion (ΔHfus), offering a complete thermodynamic profile of the transition.[13] This protocol is grounded in the principles outlined in standard methods like ASTM E794.[10][11]

Experimental Protocol

-

System Calibration:

-

Prior to analysis, perform a two-point temperature and enthalpy calibration. Use certified reference materials with well-known melting points that bracket the expected melting point of the sample. For a -45 °C transition, indium (m.p. 156.6 °C) for the high end and a low-temperature standard like n-heptane (m.p. -90.6 °C) or water (m.p. 0.0 °C) are appropriate.

-

This step is a critical self-validation measure; if the instrument cannot accurately reproduce the melting points of these standards, any sample data is untrustworthy.

-

-

Sample Preparation:

-

Using a precision balance, weigh 3-5 mg of this compound into a clean, dry aluminum DSC pan.[14]

-

Hermetically seal the pan to prevent the volatilization of the sample during the experiment.

-

Prepare an identical, empty, sealed aluminum pan to serve as the reference. This ensures that the heat flow difference measured is solely due to the sample.[13][14]

-

-

Instrument Setup & Execution:

-

Place the sample and reference pans into their respective positions in the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.[14]

-

Equilibrate the cell at a temperature well below the expected melting point, for instance, -80 °C.

-

Ramp the temperature at a controlled, linear rate (a standard rate is 10 °C/min) through the melting transition to a temperature well above it, for example, 0 °C.[13][14]

-

Data Interpretation & Validation

-

The resulting thermogram will plot heat flow versus temperature. The melting transition will appear as an endothermic peak.

-

The Onset Temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is often reported as the melting point for pure substances.

-

The Peak Temperature is the point of maximum heat flow.

-

The integral of the peak area corresponds to the enthalpy of fusion.

-

Trustworthiness Check: A sharp, single endothermic peak is indicative of a relatively pure substance. The presence of broad peaks or multiple transitions may suggest impurities or polymorphic behavior, warranting further investigation.

Workflow Diagram

Caption: High-level workflow for DSC melting point determination.

High-Fidelity Density Measurement using an Oscillating U-Tube Density Meter

For a liquid like this compound, the most accurate and reproducible method for density determination is the use of a digital, oscillating U-tube density meter. This technique surpasses older methods like pycnometry in speed, precision, and the requirement for smaller sample volumes (~1 mL). The protocol is based on the principles outlined in ASTM D4052.[8][9][15][16]

Principle of Operation

The core of the instrument is a U-shaped borosilicate glass tube that is electromagnetically excited to oscillate at its natural frequency.[9][15] This frequency is dependent on the total mass of the tube. When the tube is filled with a sample, its total mass increases, causing a decrease in the oscillation frequency. By precisely measuring the change in the period of oscillation and calibrating the instrument with fluids of known density (air and water), the density of the unknown sample can be calculated with high precision (often to ±0.0001 g/cm³ or better).[15]

Experimental Protocol

-

System Calibration & Validation:

-

Ensure the instrument's U-tube is clean and dry. Perform a cleaning cycle with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.

-

Perform a two-point calibration check. The instrument will prompt for an "Air" measurement and a "Water" measurement. Use freshly degassed, high-purity deionized water.

-

The instrument must be able to reproduce the density of water at the measurement temperature (e.g., 0.99820 g/cm³ at 20°C) within its specified tolerance. This daily check is a non-negotiable step for data trustworthiness.

-

-

Sample Preparation and Temperature Control:

-

Allow the this compound sample to equilibrate to the desired measurement temperature (e.g., 20.0 °C). The instrument has built-in Peltier elements for precise temperature control, which is critical as density is highly temperature-dependent.

-

Ensure the sample is homogenous and free of any air bubbles. Bubbles in the U-tube will cause erroneously low density readings.[8]

-

-

Measurement Execution:

-

Introduce the sample into the U-tube via a syringe, ensuring a slow and steady injection to avoid bubble formation.[9] Fill the tube completely.

-

Allow the reading to stabilize. The instrument will continuously measure the oscillation period until it remains constant, indicating thermal and mechanical equilibrium.

-

Record the density value displayed by the instrument.

-

Perform the measurement in triplicate to ensure repeatability. The standard deviation of the measurements should be within the instrument's specified limits.

-

In-Process Quality Control

-

Visual Inspection: Most modern density meters have a window to visually inspect the U-tube. Always confirm the absence of bubbles before and after the measurement.

-

Stability Monitoring: The instrument's software should display the stability of both temperature and the density reading. Do not record a value until both have reached a stable plateau.

Workflow Diagram

Caption: Workflow for high-precision density measurement.

Conclusion

The melting point and density of this compound are foundational parameters that influence its application across scientific disciplines. This guide has detailed robust, self-validating methodologies based on established standards for their determination. By employing Differential Scanning Calorimetry for its sub-zero melting point and an oscillating U-tube meter for its density, researchers can ensure the highest degree of accuracy and integrity in their data. Adherence to these protocols—with their embedded checks for calibration and system suitability—is essential for generating the reliable physicochemical data that underpins successful research, development, and quality control.

References

-

LookChem. PHENYL N-PROPYL SULPHIDE|874-79-3. [Link]

-

eralytics. ASTM D4052. [Link]

-

Lefteris, G. et al. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

X-Chem. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Link]

-

PachemTECH. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter (ASTM D 4052). [Link]

-

LookChem. What are the physicochemical properties of drug?. (2023). [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Stenutz. This compound. [Link]

-

Ayalytical Instruments. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. [Link]

-

MaTestLab. ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. (2024). [Link]

-

ASM International. Differential Scanning Calorimetry. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]

-

PolymerTesting.in. Determination of Melting Point Using Differential Scanning Calorimetry (DSC): A Comparative Study Based on ASTM D 3417 and ISO 11357. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

Sources

- 1. This compound (874-79-3) for sale [vulcanchem.com]

- 2. This compound | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. fiveable.me [fiveable.me]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 10. matestlabs.com [matestlabs.com]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. infinitalab.com [infinitalab.com]

- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 14. polymertesting.in [polymertesting.in]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Phenyl Propyl Sulfide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of phenyl propyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established theoretical principles and practical experimental protocols.

Introduction: The Role of NMR in the Structural Analysis of this compound

This compound, with the chemical structure C₆H₅SCH₂CH₂CH₃, is a thioether that serves as a valuable building block in organic synthesis and material science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will interpret the characteristic signals in the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and characterization.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectra, it is essential to first examine the molecular structure of this compound and identify the unique proton and carbon environments.

Caption: Molecular structure of this compound with labeling of chemically distinct carbon and hydrogen atoms.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur atom and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho | ~ 7.35 - 7.25 | m | - | 2H |

| H-meta | ~ 7.30 - 7.20 | m | - | 2H |

| H-para | ~ 7.18 - 7.08 | m | - | 1H |

| -SCH₂- (H-1') | ~ 2.88 | t | ~ 7.4 | 2H |

| -CH₂- (H-2') | ~ 1.65 | sextet | ~ 7.4 | 2H |

| -CH₃ (H-3') | ~ 1.01 | t | ~ 7.4 | 3H |

Note: These are predicted values based on analogous compounds and spectral databases. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

In-Depth Analysis of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0 - 7.4 ppm): The protons on the phenyl ring typically appear as a complex multiplet due to overlapping signals and second-order coupling effects. The ortho protons (adjacent to the sulfur atom) are generally the most deshielded due to the inductive effect of the sulfur. The meta and para protons appear at slightly higher fields.

-

Aliphatic Region (δ 1.0 - 3.0 ppm):

-

-SCH₂- Protons (H-1'): The methylene group directly attached to the sulfur atom is significantly deshielded to around 2.88 ppm. This is a direct consequence of the electronegativity of the sulfur atom, which withdraws electron density from the adjacent protons. The signal appears as a triplet because of coupling with the two neighboring protons on the C-2' carbon.

-

-CH₂- Protons (H-2'): The central methylene group of the propyl chain appears as a sextet (or a multiplet that can be approximated as a sextet) around 1.65 ppm. This splitting pattern arises from coupling to both the two protons on C-1' and the three protons on C-3'.

-

-CH₃ Protons (H-3'): The terminal methyl group protons are the most shielded in the aliphatic chain, resonating at approximately 1.01 ppm. This signal is a clean triplet due to coupling with the two adjacent protons on the C-2' carbon.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-ipso | ~ 136.5 |

| C-ortho | ~ 129.5 |

| C-meta | ~ 128.8 |

| C-para | ~ 125.5 |

| -SCH₂- (C-1') | ~ 35.0 |

| -CH₂- (C-2') | ~ 22.8 |

| -CH₃ (C-3') | ~ 13.5 |

Note: These are predicted values. The ipso-carbon (the one directly attached to sulfur) is often of lower intensity due to the absence of a directly attached proton and longer relaxation times.

In-Depth Analysis of the ¹³C NMR Spectrum:

-

Aromatic Region (δ 125 - 137 ppm):

-

C-ipso: The carbon atom of the phenyl ring directly bonded to the sulfur atom (C-ipso) is typically found around 136.5 ppm. Its chemical shift is significantly influenced by the substituent effect of the propylthio group.

-

C-ortho, C-meta, C-para: The other aromatic carbons appear in a relatively narrow range. The para-carbon is generally the most shielded, while the ortho and meta carbons have similar chemical shifts. The exact assignment can be confirmed with 2D NMR techniques like HSQC and HMBC.

-

-

Aliphatic Region (δ 13 - 35 ppm):

-

-SCH₂- (C-1'): The carbon atom directly attached to the sulfur is deshielded to approximately 35.0 ppm.

-

-CH₂- (C-2'): The central carbon of the propyl chain resonates around 22.8 ppm.

-

-CH₃ (C-3'): The terminal methyl carbon is the most shielded aliphatic carbon, appearing at about 13.5 ppm.

-

Experimental Protocol for NMR Analysis

The following provides a standardized procedure for the preparation and acquisition of NMR spectra for a liquid sample like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the this compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to the vial and gently swirl to dissolve the sample completely. c. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[2] d. Cap the NMR tube securely.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phenyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Signature of Phenyl Propyl Sulfide

This compound, a member of the aryl sulfide family, is a compound of interest in various chemical and pharmaceutical domains. Its structural characterization is paramount for quality control, metabolite identification, and mechanistic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the principles and practical applications of mass spectrometry for the analysis of this compound, delving into the nuances of ionization, fragmentation, and spectral interpretation.

The Foundation: Understanding the Physicochemical Properties of this compound

A thorough analysis begins with a fundamental understanding of the analyte. This compound (C9H12S) possesses a molecular weight of 152.26 g/mol .[1][2] Its structure, featuring a phenyl ring linked to a propyl chain via a sulfur atom, dictates its behavior within a mass spectrometer. The presence of the sulfur atom and the aromatic ring significantly influences its ionization and subsequent fragmentation pathways.

The Analytical Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[3][4][5] This technique couples the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

A Step-by-Step GC-MS Protocol for this compound Analysis

The following protocol outlines a robust methodology for the GC-MS analysis of this compound:

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable volatile solvent, such as dichloromethane or hexane.[5] The choice of solvent is critical to ensure sample solubility and compatibility with the GC system.

-

Prepare a series of calibration standards of varying concentrations to enable quantitative analysis.

-

If analyzing complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.[5]

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Operate in splitless or split mode, with an injection volume of 1 µL. An injector temperature of 250°C is typically employed to ensure rapid volatilization of the sample.[5]

-

Carrier Gas: High-purity helium is the most common carrier gas, maintained at a constant flow rate (e.g., 1 mL/min).[5]

-

Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for separating this compound from other components.[5]

-

Oven Temperature Program: A programmed temperature gradient is essential for optimal separation. A typical program might be: initial temperature of 50°C held for 3 minutes, ramped at 3°C/min to 150°C, held for 3 minutes, and then ramped at 25°C/min to a final temperature of 250°C, held for 5 minutes.[5]

-

-

Mass Spectrometer:

-

Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of such compounds. A typical electron energy of 70 eV is used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: Acquire mass spectra over a range of m/z 50 to 300 to encompass the molecular ion and all significant fragment ions.

-

-

Visualizing the Workflow: From Sample to Spectrum

Caption: A schematic overview of the GC-MS analytical workflow for this compound.

Deciphering the Code: Interpretation of the this compound Mass Spectrum

The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint, revealing critical structural information through its fragmentation pattern.

The Molecular Ion Peak (M+)

The molecular ion peak, representing the intact molecule that has lost one electron, is expected to be observed at a mass-to-charge ratio (m/z) of 152.[1][2] The presence of a stable aromatic ring generally leads to a discernible molecular ion peak in aryl compounds.[6]

Key Fragmentation Pathways and Characteristic Ions

The fragmentation of the this compound molecular ion is governed by the relative bond strengths and the stability of the resulting fragments. The process of fragmentation involves the breaking of covalent bonds, leading to the formation of a charged fragment (observed by the detector) and a neutral radical (unobserved).[7]

Table 1: Expected Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 123 | [C6H5S-CH2]+ | C2H5• | Benzylic cleavage with loss of an ethyl radical. |

| 110 | [C6H5S]+ | C3H7• | Cleavage of the sulfur-propyl bond. |

| 109 | [C6H5S-H]+ | C3H6 | McLafferty-type rearrangement with loss of propene. |

| 91 | [C7H7]+ | C2H5S• | Rearrangement followed by loss of the ethylthio radical. |

| 77 | [C6H5]+ | C3H7S• | Cleavage of the phenyl-sulfur bond. |

The most prominent fragmentation pathways for alkyl aryl sulfides involve cleavage of the bond beta to the sulfur atom (benzylic cleavage) and cleavage of the bond between the sulfur and the alkyl chain.

Visualizing Fragmentation: A Mechanistic Perspective

Caption: Major fragmentation pathways of the this compound molecular ion under electron ionization.

Beyond the Basics: Advanced Mass Spectrometric Techniques

While GC-MS with EI is a robust method, other mass spectrometric techniques can provide complementary information.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the identity of unknown compounds and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. This technique can provide more detailed structural information and is particularly useful for analyzing complex mixtures and for targeted quantification.

Conclusion: A Powerful Tool for Molecular Characterization

Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful and versatile platform for the comprehensive analysis of this compound. A thorough understanding of the underlying principles of ionization and fragmentation, combined with a systematic approach to experimental design and data interpretation, enables researchers to confidently identify and quantify this important organosulfur compound. The insights gained from mass spectrometric analysis are crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection | LCGC International - Chromatography Online. (2023, May 2). Retrieved from [Link]

-

Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS - MDPI. (n.d.). Retrieved from [Link]

-

GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound | C9H12S | CID 13407 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Sulfide, isopropyl phenyl - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Determination of Organosulfides from Onion Oil - PMC - NIH. (2020, July 6). Retrieved from [Link]

-

Benzene, (propylthio)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Cyclopropyl phenyl sulphide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Sulfide, phenyl 3-phenylpropyl, - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - Beilstein Journals. (2018, September 27). Retrieved from [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

-

Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - PMC - NIH. (2018, September 27). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-